molecular formula C14H20N2O3S B2887484 N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 1396797-98-0

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2887484
CAS No.: 1396797-98-0
M. Wt: 296.39
InChI Key: NJDWMXUXUIAEHB-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is an oxalamide derivative featuring a cyclopropyl-hydroxy-thiophenylethyl moiety linked to an isopropyl group.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9(2)16-13(18)12(17)15-8-14(19,10-5-6-10)11-4-3-7-20-11/h3-4,7,9-10,19H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWMXUXUIAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a thiophene derivative under controlled conditions.

    Hydroxylation: The cyclopropyl intermediate is then hydroxylated to introduce the hydroxy group.

    Oxalamide formation: The final step involves the reaction of the hydroxylated intermediate with isopropyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen Bonding: The hydroxyl group could improve aqueous solubility relative to non-polar analogs (e.g., 11), though this may depend on the isopropyl group’s lipophilicity .
  • Synthesis Challenges : highlights nitroalkanes and ynamides as thioacylating agents, but oxalamide synthesis typically involves carbodiimide-mediated coupling. The cyclopropane’s strain might necessitate specialized reagents or protective strategies .

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide (CAS Number: 1396868-59-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is C18H20N2O3S2C_{18}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of 376.5 g/mol. Its structure features a cyclopropyl group, a hydroxy group, and a thiophene ring, which contribute to its unique pharmacological properties.

PropertyValue
Molecular Formula C18H20N2O3S2
Molecular Weight 376.5 g/mol
CAS Number 1396868-59-9

The biological activity of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes or receptors, which can lead to various therapeutic effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and anticancer effects.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream biological effects.

Biological Activity

Research has demonstrated that compounds similar to N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide exhibit a range of biological activities:

  • Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against various bacterial strains.
    • Case Study : A study on sulfonamide compounds indicated that modifications at the thiophene position enhance antibacterial potency against Gram-positive bacteria.
  • Anticancer Activity : The structural features of the compound suggest potential applications in cancer therapy.
    • Case Study : Research on related compounds has shown that thiophene-containing sulfonamides can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The presence of the cyclopropyl and hydroxy groups may contribute to anti-inflammatory properties.
    • Case Study : Compounds with similar functional groups have been reported to reduce inflammatory markers in animal models.

Synthesis and Preparation Methods

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions:

  • Formation of Cyclopropyl Intermediate : This step includes the reaction of cyclopropyl precursors with thiophene derivatives.
  • Hydroxylation : Introduction of the hydroxy group using reagents such as hydrogen peroxide.
  • Amide Formation : Coupling the resulting intermediate with isopropyloxalamide derivatives under controlled conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
Naphthalene Sulfonamide DerivativesAntibacterialCore naphthalene structure
Thiophene DerivativesAnticancerPresence of thiophene ring
Other OxalamidesVarious (anti-inflammatory)Diverse functional groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide, and what key reagents are critical for its preparation?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation. Key steps include:

  • Cyclopropane ring introduction using cyclopropanation agents (e.g., Simmons-Smith reagent) under controlled temperatures (0–5°C).
  • Oxalamide bond formation via coupling reactions between isopropylamine and cyclopropane-thiophene intermediates, using carbodiimides (e.g., EDC/HOBt) as activating agents .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane proton splitting patterns (δ 0.5–1.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₅H₂₁N₂O₃S, calculated [M+H]⁺ = 309.1245) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound across different studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT-based chemical shift calculations using Gaussian 16) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy group configuration) via single-crystal diffraction (SHELX software suite for refinement) .
  • Dynamic NMR : Investigate conformational flexibility of the cyclopropane moiety under variable-temperature conditions .

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for carbodiimide-mediated coupling efficiency .
  • Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Kinetic Monitoring : Use in-situ FTIR to track reaction progress and identify side-product formation (e.g., urea byproducts from EDC degradation) .

Q. What experimental approaches are suitable for probing the biological mechanism of action of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) to identify affinity for GPCRs or kinases .
  • Molecular Dynamics Simulations : Model interactions between the thiophene/cyclopropane motifs and target proteins (e.g., GROMACS software) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidoreductases) .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in biological activity data between in vitro and computational models?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (pH, temperature, cell lines) .
  • Free-Energy Perturbation (FEP) : Refine docking poses using FEP calculations to account for solvation effects and conformational entropy .
  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropane with vinyl groups) to validate computational predictions .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use SwissADME or Molinspiration to estimate hydrophobicity .
  • pKa Prediction : Employ MarvinSketch or ACD/Labs to determine ionizable groups (e.g., hydroxy and amide functionalities) .
  • Solubility Modeling : Apply COSMO-RS for aqueous solubility predictions under physiological conditions .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4 weeks. Monitor degradation via LC-MS (e.g., hydrolysis of oxalamide bond) .
  • Arrhenius Modeling : Predict shelf life at 25°C using accelerated stability data .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .

Advanced Methodological Resources

  • Structural Refinement : SHELXL for resolving crystallographic ambiguities .
  • Spectroscopic Validation : Bruker TopSpin for NMR data processing .
  • Biological Assays : Eurofins Pharma Discovery Services for high-throughput screening .

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